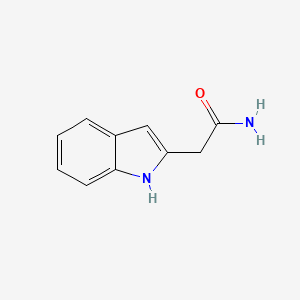

2-(1H-Indol-2-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31212-21-2 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(1H-indol-2-yl)acetamide |

InChI |

InChI=1S/C10H10N2O/c11-10(13)6-8-5-7-3-1-2-4-9(7)12-8/h1-5,12H,6H2,(H2,11,13) |

InChI Key |

VBHFPIWVTVHWES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(=O)N |

Origin of Product |

United States |

The Indole Ring: a Cornerstone of Bioactive Molecules

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a fundamental scaffold in a vast array of natural and synthetic compounds with significant biological activities. nih.govbohrium.com Its structural resemblance to various protein components allows indole derivatives to interact with a wide range of biological targets, making them a privileged structure in medicinal chemistry. nih.govrsc.org

Indole-containing molecules are prevalent in nature, found in plants, marine organisms, and microorganisms. nih.govnrfhh.com Notable examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and potent alkaloids like the anticancer agents vinblastine (B1199706) and vincristine. nih.govbohrium.com The diverse pharmacological properties exhibited by indole derivatives are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities. nrfhh.combiosynth.com This broad spectrum of bioactivity has propelled the continuous exploration of novel indole-based compounds in drug discovery. nih.govbiosynth.com

The Acetamide Moiety: a Versatile Player in Medicinal Chemistry

In drug design, the acetamide (B32628) group can be strategically incorporated to modulate a compound's physicochemical properties, such as solubility and membrane permeability. Furthermore, the nitrogen and carbonyl groups of the acetamide moiety can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is a critical factor in achieving desired pharmacological effects. archivepp.com For instance, the nitrogen atom of an acetamide moiety has been observed to form hydrogen bonds with amino acid residues like tryptophan and serine in the active site of enzymes. archivepp.com

Research Trajectories for 2 1h Indol 2 Yl Acetamide and Its Analogues

Direct Synthesis of 2-(1H-Indol-2-yl)acetamides

Direct methods for the synthesis of the this compound core often involve innovative cascade reactions that efficiently construct the indole ring system and the acetamide side chain in a streamlined manner.

Brønsted Acid-Assisted Cyclization Cascade Approaches

An efficient and direct method for synthesizing 2-(1H-indol-2-yl)acetamides involves a Brønsted acid-mediated cascade process. acs.org This approach utilizes readily available β-ketonitriles, which first cyclize to form 2-aminofurans. acs.org These intermediates then undergo a subsequent recyclization to yield the desired 2-(1H-indol-2-yl)acetamides. acs.org This synthetic route provides a novel and expeditious pathway for the assembly of various isotryptamine derivatives. acs.org A 2020 study demonstrated that using a Brønsted acid like sulfuric acid (H₂SO₄) in a solvent such as toluene (B28343) at elevated temperatures can effectively promote this transformation, yielding the target compounds in moderate to good yields.

Synthetic Pathways Involving β-Ketonitriles

β-Ketonitriles serve as versatile starting materials in several synthetic strategies for indole derivatives. One-pot reactions involving β-ketonitriles can lead to the formation of various heterocyclic systems. For instance, the reaction of β-ketonitriles with hydrazine (B178648) hydrate (B1144303) can yield 5-aminopyrazoles, which are valuable intermediates for further chemical elaboration. mdpi.com Furthermore, research has shown that β-ketonitriles can be used to synthesize α-ketoamides through an oxidative decyanation-amidation reaction, which proceeds without a catalyst. acs.org

Synthesis of Indole Acetamide Derivatives via Advanced Organic Transformations

The derivatization of the indole core and the acetamide side chain allows for the creation of a diverse range of analogs with potentially enhanced biological activities. Advanced organic transformations are employed to achieve these structural modifications.

Derivatization from Indole-3-Carbaldehyde and Chloroacetamides

A common strategy for synthesizing N-substituted indole acetamide derivatives involves the reaction of indole-3-carbaldehyde with various substituted 2-chloroacetamides. jscimedcentral.com This method allows for the introduction of a wide array of substituents on the acetamide nitrogen, providing a straightforward route to a library of compounds. jscimedcentral.com Another approach involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloroacetamide (B119443) derivatives to produce N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. bohrium.comresearchgate.net

| Starting Material 1 | Starting Material 2 | Product Class | Reference |

| Indole-3-carbaldehyde | Substituted 2-chloroacetamides | N-substituted-2-(3-formyl-1H-indol-1-yl) acetamides | jscimedcentral.com |

| 1H-Indole carbaldehyde oxime | 2-Chloroacetamide derivatives | N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamides | bohrium.comresearchgate.net |

Formation of Pseudo-Peptide Derivatives from 2-Amino-2-(1H-Indole-2-yl)acetamides

Pseudo-peptides incorporating the 2-amino-2-(1H-indole-2-yl)acetamide scaffold have been synthesized and investigated for their potential pharmacological applications. researchgate.net These molecules, which combine features of natural peptides and abiotic structures, offer unique structural and functional properties. acs.org The synthesis of these complex molecules allows for the exploration of their chemical, electronic, and optical properties, as well as their potential as therapeutic agents. researchgate.net A 2020 study reported the synthesis and in vitro anticancer activity of pseudo-peptides derived from 2-amino-2-(1H-indole-2-yl) based acetamides. bitmesra.ac.in

Synthesis of N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Analogues

A series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their cytotoxic activities. nih.govajprd.com The synthesis of these compounds generally involves the reaction of 2-arylindoles with oxalyl chloride and various amines in a one-pot reaction. ajprd.com This approach allows for the introduction of the bulky adamantan-1-yl group at the 2-position of the indole ring and various substituents on the acetamide nitrogen. nih.gov One particular derivative, compound 5r, demonstrated potent biological activity against HepG2 liver cancer cells. nih.govajprd.com Further studies have explored the synthesis of similar indol-3-yl-oxoacetamides, such as N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide, as potential ligands for cannabinoid receptors. mdpi.comresearchgate.net

| Indole Core | Key Substituents | Product Class | Reference |

| 2-(Adamantan-1-yl)-1H-indole | N-substituted oxoacetamide at position 3 | N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | nih.govajprd.com |

| 5-(Furan-2-yl)-1-pentyl-1H-indole | N-(Adamantan-1-yl)-oxoacetamide at position 3 | N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide | mdpi.comresearchgate.net |

Construction of 2-(2,3-Dioxo-2,3-dihydro-1H-Indol-1-yl)acetamide Scaffolds

The 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide scaffold, featuring an isatin (B1672199) core, is a key structure in medicinal chemistry. The synthesis of these compounds often starts with isatin (1H-indole-2,3-dione), which is a versatile endogenous compound. researchgate.netresearchgate.net A common synthetic route involves the N-alkylation of isatin or its derivatives with 2-chloro-N-phenylacetamide derivatives. researchgate.net

In a typical procedure, isatin is reacted with a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). researchgate.net This is followed by the addition of an appropriate 2-chloro-N-substituted acetamide and a catalyst like potassium iodide (KI). researchgate.net This reaction leads to the formation of the desired 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives. researchgate.netresearchgate.net Researchers have synthesized a series of these compounds with various substitutions on the N-phenyl ring to explore their biological activities. researchgate.net For instance, a series of 18 derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide were synthesized and characterized. researchgate.net

Another approach involves the synthesis of N-(2-bromophenyl)-2-(2,3-dioxoindolin-1-yl)acetamide, which can then be further modified. nih.gov The synthesis of related N-(4-sulfamoylphenyl)acetamide derivatives has also been reported, highlighting the versatility of this synthetic approach. nih.gov

Table 1: Synthesis of 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide Derivatives

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Isatin | K2CO3, DMF, 2-chloro-N-phenylacetamide, KI | 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives | N-alkylation of the isatin core. researchgate.netresearchgate.net |

| Isatin | Appropriate 2-chloro-N-phenylacetamide derivatives | Novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives | Systematic synthesis for structure-activity relationship studies. researchgate.net |

| Isatin | 2-chloro-N-(2-isopropylphenyl)acetamide | 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide | Demonstrated notable cytotoxic activity. researchgate.net |

Preparation of 2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenyl/benzyl-acetamide Derivatives

The synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl/benzyl-acetamide derivatives has been a focus of research due to their potential antiviral activities. imb.com.cnresearchgate.net These compounds are typically synthesized through a multi-step process.

One common strategy involves the reaction of an indole-3-thiol with a haloacetamide derivative. For instance, 1-benzyl-1H-indole-3-thiol can be prepared and subsequently reacted to form the desired thioether linkage. vulcanchem.com The synthesis of a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has been reported as potential dual inhibitors of respiratory syncytial virus and influenza virus A. imb.com.cn Further optimization of this scaffold led to the discovery of 2-((1H-indol-3-yl)thio)-N-benzylacetamides as novel SARS-CoV-2 RdRp inhibitors. researchgate.net

The corresponding sulfinyl derivatives can be prepared by the controlled oxidation of the thioether compounds. These sulfinyl derivatives have also shown interesting biological profiles. imb.com.cn

Table 2: Preparation of 2-((1H-Indol-3-yl)thio/sulfinyl) Acetamide Derivatives

| Indole Precursor | Reagents | Product Class | Key Findings |

|---|---|---|---|

| Indole-3-thiol | Haloacetamides | 2-((1H-Indol-3-yl)thio)-N-phenyl/benzyl-acetamides | Showed dual antiviral activity against RSV and influenza A. imb.com.cnsci-hub.se |

| 2-((1H-Indol-3-yl)thio)acetamides | Oxidizing agents | 2-((1H-Indol-3-yl)sulfinyl)acetamides | Investigated for anti-RSV activity. imb.com.cn |

| Indole | Various reagents | Substituted 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives | Studied for anti-influenza A virus activity using molecular modeling. hep.com.cn |

Divergent Synthesis Strategies for Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides

Divergent synthesis strategies offer an efficient way to generate a library of structurally related but distinct compounds from a common intermediate. A notable example is the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common precursor generated via a Ugi four-component reaction (Ugi-4CR). acs.orgresearchgate.netnih.gov

This approach utilizes an ammonia-Ugi-4CR followed by a copper(I)-catalyzed annulation sequence. acs.orgresearchgate.netnih.gov By reacting the Ugi-4CR intermediate with either substituted ethanones or terminal alkynes, a divergent synthesis of isoquinolin-2(1H)-yl-acetamides (up to 90% yields) and regioselective isoindolin-2-yl-acetamides (up to 93% yields) can be achieved. acs.orgresearchgate.netnih.gov This method allows for the creation of diverse molecular scaffolds that are of interest for exploring chemical space around a biological target. acs.org The synthesis of isoquinoline (B145761) derivatives has also been advanced by the use of 3d-transition metal catalysts. bohrium.com

Multicomponent Reaction (MCR) Approaches for Indole Acetamide Analogues

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules in a single step, offering advantages in terms of atom economy and efficiency. researchgate.netrsc.org Several MCRs have been developed for the synthesis of indole acetamide analogues.

One-pot multicomponent reactions are frequently employed. For example, indole-3-acetamides have been synthesized via a one-pot reaction of indole-3-acetic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and various substituted anilines. acs.orgnih.gov In this reaction, CDI activates the carboxylic acid, which then reacts with the aniline (B41778) to form the amide bond. acs.orgnih.gov

Another MCR approach involves the Ugi reaction. For instance, the Ugi reaction of indole-3-aldehydes, propargylamine, an acid, and an isocyanide can produce intermediates that are then cyclized to form spiroindolines. rsc.org Palladium-catalyzed multicomponent cascade reactions have also been developed for the synthesis of N-fused polycyclic indoles from 3-diazo oxindole (B195798) and isocyanides. rsc.org These MCR strategies provide efficient routes to a wide array of indole-based acetamide analogues. frontiersin.org

Chemical Transformations and Modificational Strategies Applied to this compound Frameworks

Once the core this compound framework is established, various chemical transformations and modificational strategies can be applied to further diversify the structure and explore structure-activity relationships.

Functional Group Interconversions and Derivatization

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.eduvanderbilt.edu On the this compound framework, these transformations can be used to introduce new functionalities and modulate the compound's properties.

For example, the amide group of the acetamide side chain can be derivatized. N-substitution on the acetamide is a common modification, as seen in the synthesis of N-phenyl and N-benzyl derivatives. imb.com.cn The indole nitrogen can also be functionalized, for instance, through N-benzylation. vulcanchem.com The carbonyl group of an oxoacetamide can be reduced to an alcohol. Furthermore, the indole ring itself can undergo reactions such as oxidation to form oxindole derivatives.

A two-step method for the preparation of unprotected 2-aryl-3-aminoindoles from the corresponding 2-aryl indoles has been developed, which involves functional group interconversion steps. mdpi.com Additionally, post-synthetic modifications of pre-functionalized indoles, such as the reduction of a nitro group to an amine, allow for the installation of new functional groups.

Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Benzimidazole)

Introducing additional heterocyclic moieties to the this compound framework can lead to compounds with novel biological activities. Thiazole and benzimidazole (B57391) rings are common additions due to their prevalence in bioactive molecules. researchgate.netrsc.org

Thiazole Derivatives: Thiazole-containing indole derivatives can be synthesized through various methods. One approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). researchgate.netsioc-journal.cn For example, 5-chloroacetyloxindole (B152591) can be condensed with thiourea to yield 5-(2-aminothiazol-4-yl)indolin-2-one. sioc-journal.cn Another strategy involves the reaction of 2-aminothiazoles with chloroacetyl chloride to form a chloroacetamide, which can then be further modified. sapub.org The synthesis of 4-(indol-3-yl)thiazole-2-amines has also been reported. researchgate.net

Benzimidazole Derivatives: Benzimidazole moieties can be incorporated into the indole acetamide structure through several synthetic routes. One method involves the condensation of an indole carboxylic acid with a substituted o-phenylenediamine (B120857) in the presence of a catalyst like polyphosphoric acid. researchgate.net Another approach is the reaction of a benzimidazole derivative with a chloroacetamide. For instance, 2-(4-substituted-phenyl)-1H-benzo[d]imidazole can be reacted with 2-chloro-N-(quinolin-8-yl)acetamide to yield the corresponding benzimidazole-substituted acetamide. ahievran.edu.tr The synthesis of benzimidazole-fused isoindoles has been achieved through a Rh(III)/Ru(II)-catalyzed cascade C–H/N–H annulation of 2-arylbenzimidazoles with alkynoates and alkynamides. acs.org

Table 3: Introduction of Heterocyclic Moieties

| Heterocycle | Synthetic Strategy | Example Product | Reference |

|---|---|---|---|

| Thiazole | Hantzsch synthesis from 5-chloroacetyloxindole and thiourea | 5-(2-Aminothiazol-4-yl)indolin-2-one | sioc-journal.cn |

| Thiazole | Reaction of 2-aminothiazoles with chloroacetyl chloride | N-(Thiazol-2-yl)chloroacetamide derivatives | sapub.org |

| Benzimidazole | Condensation of indole carboxylic acid with o-phenylenediamine | Indole-benzimidazole hybrids | researchgate.net |

| Benzimidazole | Reaction of benzimidazole with a chloroacetamide | 2-(2-(4-Chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(quinolin-8-yl)acetamide | ahievran.edu.tr |

| Benzimidazole | Rh(III)/Ru(II)-catalyzed cascade annulation | Benzimidazole-fused isoindole acetamides | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound analogues in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms, their connectivity, and the conformational dynamics of the molecule. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectra of indole-2-acetamide derivatives display characteristic signals that are crucial for structural confirmation. The indole NH proton typically appears as a broad singlet in the downfield region, generally between δ 10.8 and 11.5 ppm, due to its acidic nature and involvement in hydrogen bonding. tandfonline.com The aromatic protons of the indole ring and any other aryl substituents resonate in the aromatic region (approximately δ 6.5–8.0 ppm), with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the rings. iucr.orgrsc.org The protons of the acetamide methylene (B1212753) group (-CH₂CO-) usually appear as a singlet around δ 3.5-3.7 ppm. tandfonline.com For N-substituted analogues, the signals for the substituents provide further structural confirmation. For instance, in N-ethyl derivatives, a quartet for the methylene group and a triplet for the methyl group are observed. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the acetamide group is particularly diagnostic, typically resonating in the range of δ 168–174 ppm. rsc.orgvulcanchem.com The carbons of the indole ring appear in the aromatic region, with their specific shifts being sensitive to the electronic effects of substituents. iucr.orgrsc.org For example, the C3 carbon of the indole ring in N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is found between δ 120 and 125 ppm. vulcanchem.com

Table 1: Representative ¹H NMR Spectral Data for this compound Analogues

| Compound | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)acetamide | DMSO-d₆ | 10.95 (s, 1H, NH-indole), 7.65 (t, 1H, CONH), 7.51 (s, 1H, H-a), 7.34 (d, J=7.8, 1H, H-e), 7.19 (d, J=7.8, 1H, H-d), 6.95–7.07 (m, 2H, H-b,c), 3.49 (s, 2H, CH₂CONH), 3.09 (q, 2H, CH₂CH₂-N), 2.39 (m, 6H, N(CH₂)₂), 0.85 (t, 6H, N(CH₂CH₃)₂) tandfonline.com |

| (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide | CDCl₃ | 9.24 (s, 1H), 7.48 (d, J=8.0, 1H), 7.26 (d, J=8.4, 1H), 7.17–7.05 (m, 6H), 6.85 (d, J=2.4, 1H), 6.32 (d, J=8.0, 1H), 5.12 (m, 1H), 3.69 (d, J=3.2, 2H), 1.24 (d, J=7.2, 3H) iucr.org |

| N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)- 1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | DMSO-d₆ | 10.24 (s, 1H, CONH), 7.48 (d, H-2''' & H-6'''), 7.12 (d, H-3''' & H-5'''), 4.19 (s, 2H, H-2"), 2.25 (s, 3H, CH₃-4"') researchgate.net |

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogues

| Compound | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| N-(4-fluorobenzyl)-1H-indole-2-carboxamide | Acetone-d₆ | 162.0 (C=O), 161.9 (d, J = 242.8 Hz), 137.0, 135.7 (d, J = 3.1 Hz), 131.5, 129.5 (d, J = 8.1 Hz) (×2), 127.8, 123.8, 121.7, 120.1, 115.0 (d, J = 21.5 Hz) (×2), 112.3, 102.8, 42.1 mdpi.com |

| (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide | CDCl₃ | 171.8, 143.4, 136.9, 128.8–118.8, 112.1, 108.2, 49.1, 33.8, 22.2 iucr.org |

| N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide | CDCl₃ | 170.7, 160.4, 144.2, 138.3, 137.1, 137.0, 133.7, 130.3, 129.5, 129.2, 126.3, 124.4, 123.7, 120.6, 119.7, 114.5, 113.4, 113.3, 110.4, 55.4, 48.2, 22.6 iucr.org |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for distinguishing between compounds with the same nominal mass. rsc.org

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of indole acetamide derivatives, as it typically produces the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation. tandfonline.commdpi.com This allows for the unambiguous determination of the molecular weight. For example, the ESI-MS spectrum of N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide shows a prominent peak at m/z 246.24, corresponding to the [M+H]⁺ ion. tandfonline.com Similarly, the molecular ion peak for N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is observed at m/z 361.4. vulcanchem.com

Table 3: Mass Spectrometry Data for Selected this compound Analogues

| Compound | Ionization Method | Observed m/z | Ion |

|---|---|---|---|

| N-(4-Hydroxy-3-methoxybenzyl)-1H-indole-2-carboxamide | ESI | 297 [M+H]⁺ | [M+H]⁺ |

| N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide | ES-MS | 246.24 [M+H]⁺ | [M+H]⁺ |

| N-(2-(methylamino)ethyl)-2-(1H-indol-3-yl)acetamide | ES-MS | 232.32 [M+H]⁺ | [M+H]⁺ |

| N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)acetamide | ES-MS | 274.41 [M+H]⁺ | [M+H]⁺ |

Fourier Transform Infrared (FT-IR) Spectroscopy in Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. evitachem.comclockss.org In the context of this compound analogues, FT-IR spectra provide characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as the aromatic C-H and C=C bonds of the indole ring.

The N-H stretching vibration of the indole ring and the amide group typically appears as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and characteristic bands in the spectrum, usually observed in the range of 1630-1680 cm⁻¹. iucr.org For example, the IR spectrum of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide shows a strong absorption at 1643 cm⁻¹ corresponding to the amide carbonyl group. iucr.org The C-N stretching vibration of the amide is typically found around 1400-1450 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring appear in the 1450-1600 cm⁻¹ region. iosrjournals.org

Table 4: Characteristic FT-IR Absorption Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Indole & Amide N-H | Stretching | 3200 - 3400 |

| Amide C=O | Stretching | 1630 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amide C-N | Stretching | 1400 - 1450 |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ljmu.ac.uk This technique provides detailed information about bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state. researchgate.neteurjchem.com

For instance, the crystal structure of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide reveals an orthorhombic crystal system with the space group P 2₁ 2₁ 2₁. iucr.org The analysis of this structure shows that the crystal packing is stabilized by two hydrogen bond interactions (N1—H1N···O1 and N2—H2N···O1), which link the molecules into planes. iucr.org The dihedral angle between the indole system and the phenyl ring is 17.2 (2)°. iucr.org In another example, the crystal structure of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide was determined to be monoclinic with the space group P21/c. researchgate.neteurjchem.com The structure is stabilized by several intramolecular and intermolecular hydrogen bonds, as well as C-H···π interactions. researchgate.neteurjchem.com

Table 5: Crystallographic Data for a this compound Analogue

| Parameter | (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide iucr.org |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O |

| Molecular Weight | 278.34 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 7.307 (4) |

| b (Å) | 8.559 (4) |

| c (Å) | 25.674 (9) |

| V (ų) | 1605.7 (13) |

| Z | 4 |

Other Spectroscopic Methods (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile due to its aromatic nature. Typically, indole and its derivatives exhibit two main absorption bands. The first, more intense band (the B-band) appears around 200-230 nm, and a second, less intense, broader band (the L-band) is observed around 270-290 nm, often with a shoulder. vulcanchem.com

The specific positions and intensities of these absorption maxima can be influenced by the substituents on the indole ring and the acetamide side chain. The solvent can also affect the UV spectrum. This technique is useful for confirming the presence of the indole chromophore and can be used for quantitative analysis. vulcanchem.com

Computational and Theoretical Studies of 2 1h Indol 2 Yl Acetamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become essential for investigating the chemical, electronic, and optical properties of indole (B1671886) derivatives. researchgate.net These studies help elucidate molecular geometries, vibrational frequencies, and various electronic parameters. researchgate.netuomphysics.net

Density Functional Theory (DFT) is a widely used computational method to investigate the optimized molecular properties, electronic transitions, and chemical characteristics of compounds like indole acetamide (B32628) derivatives. uomphysics.net The B3LYP hybrid functional is a common choice for these calculations, providing a good balance between accuracy and computational cost for geometry optimization and the study of electronic properties. uomphysics.netbhu.ac.in

DFT studies on related indole structures allow for the detailed examination of their geometrical architecture, including bond lengths and angles. bhu.ac.in Such analyses are crucial for understanding the molecule's stability and reactivity. For instance, in studies of pseudo-peptides derived from 2-amino-2-(1H-indole-2-yl) acetamides, DFT has been employed to investigate reactivity, autoxidation propensity, and interaction with solvents. researchgate.net The results from DFT calculations often show a strong correlation with experimental data, validating the theoretical models used. uomphysics.net Furthermore, DFT is utilized to calculate reactivity indices and analyze the density of states, which can suggest potential applications in materials science, such as for charge transfer materials. researcher.life

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. uomphysics.net This analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. uomphysics.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acs.org

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to move an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap indicates a more reactive molecule. uomphysics.net For example, in a study of an indole acetamide derivative, the calculated HOMO-LUMO energy gap was 4.3267 eV, suggesting the compound is partially hard and does not easily facilitate electron transfer. uomphysics.net The distribution of these orbitals is also significant; in the same study, the HOMO was primarily located on the indole ring, while the LUMO was spread across the indole ring and the carbonyl group. uomphysics.net This distribution provides insights into the regions of the molecule involved in intramolecular charge transfer. uomphysics.net

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole | -5.9591 | -1.6324 | 4.3267 | uomphysics.net |

| Salicylaldehyde Thiosemicarbazone Derivative 1 | -6.142 | -1.980 | 4.162 | acs.org |

| Salicylaldehyde Thiosemicarbazone Derivative 2 | -6.205 | -2.026 | 4.179 | acs.org |

| Salicylaldehyde Thiosemicarbazone Derivative 3 | -6.230 | -2.044 | 4.186 | acs.org |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. uni-muenchen.dederpharmachemica.com It transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) forms, which align with the familiar Lewis structure concept. uni-muenchen.de

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound Class | Source |

|---|---|---|---|---|

| π(C25-C27) | π(C28-C30) | 26.43 | Salicylaldehyde-based Material | acs.org |

| σ(C27-C30) | σ(C28-Cl35) | 5.49 | Salicylaldehyde-based Material | acs.org |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. tandfonline.comfrontiersin.org The MEP map illustrates the charge distribution across the molecule's surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions signify positive potential, indicating electron-deficient areas (electrophilic sites). frontiersin.org Green areas represent neutral potential.

By analyzing the MEP surface, one can identify the most likely sites for intermolecular interactions. frontiersin.org For example, the negative potential regions, often found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. tandfonline.com Conversely, positive regions, usually located around hydrogen atoms, are prone to nucleophilic attack. bhu.ac.intandfonline.com This analysis is instrumental in understanding hydrogen bonding and other non-covalent interactions that are crucial for biological activity. rsc.org

Computational methods can be used to predict Nuclear Magnetic Resonance (NMR) spectra, providing a valuable complement to experimental structure elucidation. chemaxon.com The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a common approach for calculating theoretical chemical shifts (¹H and ¹³C) with good accuracy. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is widely used in drug design to understand potential biological activity. researchgate.netaustinpublishinggroup.com

For derivatives of indole acetamide, molecular docking studies have been performed to investigate their binding modes and affinities with various biological targets. These simulations help to theoretically confirm the potency of the compounds and identify key interactions that stabilize the ligand-receptor complex. researchgate.net For example, docking studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs as potential anti-influenza A virus agents identified crucial hydrogen bonds and hydrophobic interactions with key residues in the active site of the neuraminidase receptor. researchgate.net

In another study, derivatives of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide were docked against the enzyme EhTHRase from Entamoeba histolytica. asianpubs.org The results, expressed as binding free energy, indicated promising binding affinity, with the most potent compounds showing the most negative binding free energy values. asianpubs.org Similarly, docking has been used to predict the binding of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives to the Src kinase active site, where hydrogen bonding with specific amino acid residues like Leu273 was identified as a key interaction for the most active compounds. austinpublishinggroup.com These in silico studies provide a rational basis for the design and optimization of new therapeutic agents. researchgate.netresearchgate.net

| Compound/Derivative Class | Protein Target | Key Finding/Binding Score | Key Interacting Residues | Source |

|---|---|---|---|---|

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | Neuraminidase (NA) | Identified as potential lead compounds | ARG118, ASP151, GLU119, TRP179 | researchgate.net |

| N-(3-benzylidene-2-oxoindolin-5-yl) acetamide | Src Kinase | IC50 = 3.55 µM (Compound 10) | Leu273 | austinpublishinggroup.com |

| 2-(indol-1-yl)acetamide derivative (QC6) | EhTHRase (PDB: 3D8X) | Binding Energy = -8.9 kcal/mol | Not specified | asianpubs.org |

| 2-(indol-1-yl)acetamide derivative (QC4) | EhTHRase (PDB: 3D8X) | Binding Energy = -8.7 kcal/mol | Not specified | asianpubs.org |

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates a scoring function to estimate the binding affinity, providing a measure of the strength of the ligand-protein interaction. For derivatives of 2-(1H-Indol-2-yl)acetamide, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis of their activity.

For instance, in the search for novel antiprotozoal agents, a series of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives were docked against the Entamoeba histolytica thioredoxin reductase (EhTHRase). The results highlighted strong binding affinities, with the most potent compounds exhibiting highly negative binding free energy values, indicating stable interactions within the enzyme's active site. asianpubs.org Specifically, derivative QC6 showed the strongest interaction with a binding free energy of -8.9 kcal/mol, while another promising compound, QC4, had a value of -8.7 kcal/mol. asianpubs.org

Similarly, docking studies on N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives identified their potential as Src kinase inhibitors. austinpublishinggroup.com The most active compounds in this series, 10 , 12 , and 13 , were found to fit within the Src active site, with their binding modes providing a rationale for their observed inhibitory activity. austinpublishinggroup.com In another study, newly designed 2-((4-chloro-6-methoxy-1H-indol-3-yl) thio)-N-(2-ethoxyphenyl)acetamide derivatives were evaluated as potential influenza neuraminidase inhibitors. The docking simulations revealed that these designed compounds had superior MolDock scores (ranging from -189.67 to -142.47 kcal/mol) compared to both a hit compound (-125.33 kcal/mol) and the standard drug zanamivir (B325) (-136.36 kcal/mol), suggesting a higher binding affinity for the neuraminidase receptor. hep.com.cn

| Derivative Class | Target Protein | Top Binding Score (kcal/mol) | Reference Compound Score (kcal/mol) | Key Finding |

| 2-(3-((2-(2-(Quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide | E. histolytica Thioredoxin Reductase (EhTHRase) | -8.9 | - | Derivatives show strong binding affinity, indicating potential as promising anti-amoebic agents. asianpubs.org |

| N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide | Src Kinase | - | - | Analysis of binding modes helped to rationalize the inhibitory activity of the most active compounds. austinpublishinggroup.com |

| 2-((4-Chloro-6-methoxy-1H-indol-3-yl) thio)-N-(2-ethoxyphenyl)acetamide | Influenza Neuraminidase (NA) | -189.67 | -136.36 (Zanamivir) | Designed compounds exhibit significantly better binding affinities than the standard drug. hep.com.cn |

| 2-((1H-Indol-3-yl)thio)-N-phenyl-acetamide | Influenza Neuraminidase (NA) | - | - | Docking theoretically confirms the resilient potency of the compounds against the NA receptor. researchgate.net |

Computational Insights into Enzyme Active Site Interactions

Beyond predicting binding affinity, computational studies offer detailed insights into the specific molecular interactions between a ligand and the amino acid residues within an enzyme's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the ligand's inhibitory activity.

In the investigation of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus agents, molecular docking revealed key interactions with the neuraminidase (NA) enzyme. The compounds were found to form hydrogen bonds and hydrophobic interactions with crucial residues such as ARG118, ASP151, GLU119, TRP179, and ARG293, which are known to be involved in the catalytic mechanism of NA inhibition. researchgate.net This detailed understanding of active site engagement helps to explain the compounds' potency.

Similarly, docking studies of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives against Src kinase showed that the most active compound formed a critical hydrogen bond with the residue Leu273 in the active site. austinpublishinggroup.com For other indole derivatives designed as cytochrome c peroxidase inhibitors, docking studies were performed to propose their mechanism of action, comparing their binding modes to that of ascorbic acid. nih.gov Such studies are vital for structure-based drug design, allowing for the targeted modification of the ligand to enhance interactions with specific residues and improve inhibitory power. Research on N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide as an inhibitor of viral RNA-dependent RNA polymerase (RdRp) also utilizes molecular docking to understand the binding affinities and mechanisms of action that underpin its antiviral effects.

| Derivative Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Significance |

| 2-((1H-Indol-3-yl)thio)-N-phenyl-acetamide | Influenza Neuraminidase (NA) | ARG118, ASP151, GLU119, TRP179, ARG293, PRO431 researchgate.net | Hydrogen Bonding, Hydrophobic | Interactions with key catalytic residues confirm the mechanism of NA inhibition. researchgate.net |

| N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide | Src Kinase | Leu273 austinpublishinggroup.com | Hydrogen Bonding | A specific H-bond is identified as crucial for binding to the Src active site. austinpublishinggroup.com |

| N-(2-((2-Phenyl-1H-indol-3-yl)thio)ethyl)acetamide | RNA-dependent RNA Polymerase (RdRp) | Not specified | High-affinity binding | Provides insight into the mechanism of viral replication inhibition. |

| Indole-based heterocycles | Cytochrome c Peroxidase | Not specified | Not specified | Proposes a mechanism of action as promising inhibitors. nih.gov |

Receptor Binding Pose Elucidation

Elucidating the precise binding pose—the three-dimensional orientation and conformation—of a ligand within a receptor's binding site is a primary goal of computational chemistry. This knowledge is crucial for understanding structure-activity relationships (SAR) and for the rational design of new molecules with improved affinity and selectivity.

For derivatives of this compound, molecular docking has been successfully used to visualize and confirm their binding poses within various receptors. Studies on novel analogs of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide as influenza A virus inhibitors theoretically confirmed their potent and resilient binding within the active site of the neuraminidase (NA) receptor. researchgate.net The elucidation of these binding poses, highlighting key interactions with catalytic residues, provides a solid foundation for designing even more potent candidates for influenza therapy. researchgate.net

In a different context, a novel hexacyclic diindole system, derived from the self-condensation of 2-(1H-indol-2-yl)ethyl tosylate, was designed to create new melatonin (B1676174) receptor ligands. psu.edunih.gov The synthesized acetamide derivative within this series, compound 14 , showed a significant binding affinity for the human MT1 and MT2 melatonin receptors, with a five-fold higher affinity for the MT1 subtype (Ki = 49 nM) compared to the MT2 subtype (Ki = 246 nM). psu.edunih.gov Computational modeling of its binding pose within the melatonin receptors would be a critical next step to understand the structural basis for this selectivity and to guide further optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (numerical representations of chemical properties) with biological responses, QSAR models can predict the activity of new, unsynthesized compounds.

Predictive Modeling for Biological Potency

QSAR models are powerful tools for predicting the biological potency of novel compounds, thereby prioritizing synthetic efforts towards the most promising candidates. Both 2D- and 3D-QSAR models have been developed for derivatives of this compound.

In a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs as anti-influenza A virus (IAV) inhibitors, robust QSAR models were constructed. researchgate.nettandfonline.com The 2D-QSAR models, developed using Genetic Function Approximation with Multiple Linear Regression (GFA-MLR) and Artificial Neural Networks (GFA-ANN), showed high predictive capability. researchgate.nettandfonline.com The GFA-MLR model had a training set correlation coefficient (r²train) of 0.8861 and a leave-one-out cross-validation coefficient (q²) of 0.7864, while the GFA-ANN model performed even better with an r²train of 0.8980 and a q² of 0.8884. researchgate.net

3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were also developed. These models provided reliable activity predictions, with the CoMSIA_EAD model showing an r²train of 0.929 and a q² of 0.767. researchgate.net These validated models can be used to predict the anti-IAV activity (pEC50) of new derivatives, guiding the in-silico design of more potent inhibitors. hep.com.cntandfonline.com

| QSAR Model Type | Statistical Parameters | Target Activity | Key Finding |

| 2D-QSAR (GFA-MLR) | r²train = 0.8861, q² = 0.7864 researchgate.nettandfonline.com | Anti-Influenza A Virus (IAV) | The model demonstrates good predictive power for the anti-IAV responses of the compounds. researchgate.net |

| 2D-QSAR (GFA-ANN) | r²train = 0.8980, q² = 0.8884 researchgate.net | Anti-Influenza A Virus (IAV) | The neural network-based model shows excellent reliability for predicting biological potency. researchgate.net |

| 3D-QSAR (CoMFA_SE) | r²train = 0.925, q² = 0.59 researchgate.net | Anti-Influenza A Virus (IAV) | Provides insights into the steric and electrostatic field requirements for activity. researchgate.net |

| 3D-QSAR (CoMSIA_EAD) | r²train = 0.929, q² = 0.767 researchgate.net | Anti-Influenza A Virus (IAV) | Offers a reliable model for predicting activity based on electrostatic, acceptor, and donor fields. researchgate.net |

| 2D-QSAR | IC50 prediction for antioxidant activity nih.gov | Antioxidant (ABTS) | The model was used to recommend promising indole derivatives for in vitro synthesis and testing. nih.gov |

Correlation of Molecular Descriptors with Biological Responses

A key outcome of QSAR analysis is the identification of specific molecular descriptors that significantly influence biological activity. These descriptors can represent various physicochemical properties, such as electronic, steric, topological, or thermodynamic characteristics.

For the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, the 2D-QSAR study identified several molecular descriptors as being most relevant for predicting anti-IAV activity. tandfonline.com These included AVP-0 (a descriptor related to atomic van der Waals volumes), SpMin1_Bhm (a descriptor of molecular shape), E1e (an electronic descriptor), L2m (a topological descriptor), and ATSC7i (a descriptor related to atomic charges). tandfonline.com The influence of these descriptors provides a quantitative basis for the structure-activity relationship, indicating which molecular features should be modified to enhance potency.

Similarly, 3D-QSAR studies generate contour maps that visualize the favorable and unfavorable regions for different fields (e.g., steric, electrostatic) around the aligned molecules. For the most active compound in the anti-IAV series, the CoMFA model indicated that bulky steric groups were favorable in certain regions (depicted as green contours) and unfavorable in others (yellow contours). researchgate.net The electrostatic maps showed that positively charged groups were favored in blue regions, while negatively charged groups were favored in red regions. researchgate.net This information is invaluable for medicinal chemists to rationally design new derivatives with optimized interactions.

Conformational Analysis and Molecular Dynamics Simulations

While docking and QSAR provide static pictures of ligand-receptor interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. These methods explore the flexibility of both the ligand and the protein, providing a more realistic representation of the binding process and the stability of the resulting complex over time.

MD simulations have been employed to study the conformational stability of this compound derivatives complexed with their protein targets. In a study designing novel influenza neuraminidase inhibitors, the best-designed compound, 21a , was subjected to a 100 ns MD simulation to confirm its conformational stability within the NA binding cavity. hep.com.cn Such simulations can reveal how the ligand adapts its conformation within the binding site and how the protein itself may adjust to accommodate the ligand, providing crucial information on the stability of the predicted binding mode.

In another example, MD simulations of an indolesulfonamide derivative, 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide, suggested that the methanesulfonyl group plays a key role in stabilizing interactions with residues Thr179 and Asn258 of β-tubulin. vulcanchem.com Furthermore, conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy has been used to elucidate the solution structure of complex heterocyclic systems derived from this compound precursors, confirming their three-dimensional shape and flexibility in solution. psu.edunih.govresearchgate.net Understanding the dynamic behavior and conformational preferences of these molecules is essential for optimizing their pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov

Pharmacological Mechanisms and Biological Target Interactions in Vitro Investigations

Enzyme Inhibition and Modulation Studies

α-Amylase Inhibitory Activity

Derivatives of indole-3-acetamide (B105759) have been synthesized and evaluated for their potential as antihyperglycemic agents through the inhibition of α-amylase. A study involving twenty-four indole-3-acetamides showed that these compounds exhibited good to moderate inhibitory activity against the α-amylase enzyme, with IC50 values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. acs.orgresearchgate.net For comparison, the standard inhibitor acarbose (B1664774) has an IC50 value of 0.92 ± 0.4 μM. researchgate.net

The structure-activity relationship (SAR) revealed that an unsubstituted phenyl ring on the acetamide (B32628) moiety resulted in moderate inhibition. acs.org The most active compound in one series, with an IC50 of 1.09 ± 0.11 μM, featured specific substitutions that enhanced its binding within the active site of the α-amylase enzyme. acs.orgresearchgate.net In silico docking studies confirmed that these compounds bind effectively within the enzyme's active site. researchgate.net Another study on indoline (B122111) derivatives also demonstrated α-amylase inhibitory activity, with some compounds showing potent inhibition comparable to the standard drug acarbose. banglajol.info Specifically, derivatives with a tosylamino phenyl group or a sulfonyl with a dichloro group were found to be particularly effective. banglajol.info

| Compound/Derivative | α-Amylase IC50 (μM) | Standard (Acarbose) IC50 (μM) |

| Indole-3-acetamide derivatives | 1.09 ± 0.11 to 2.84 ± 0.1 | 0.92 ± 0.4 |

| Unsubstituted phenyl derivative | 2.6 ± 0.09 | 0.92 ± 0.4 |

| Most active halide-containing derivative | 1.09 ± 0.11 | 0.92 ± 0.4 |

| Indoline derivative 4a | 52.1 µg/mL | 48.1 µg/mL |

| Indoline derivative 4b | 57.7 µg/mL | 48.1 µg/mL |

Human Carbonic Anhydrase (hCA) Isoform Inhibition

Derivatives of 2-(1H-indol-2-yl)acetamide have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of isatin (B1672199) N-phenylacetamide based sulfonamides were synthesized and tested against hCA I, hCA II, hCA IX, and hCA XII. nih.gov One indole-2,3-dione derivative demonstrated a particularly effective inhibition profile against hCA I and hCA II, with Ki values of 45.10 nM and 5.87 nM, respectively. nih.govresearchgate.net This compound also showed significant inhibition of the tumor-associated hCA XII, with a Ki of 7.91 nM, which is comparable to the standard inhibitor acetazolamide (B1664987) (AAZ) (Ki = 5.70 nM). researchgate.net

Another study focused on novel indole-based benzenesulfonamides, which were evaluated for their inhibitory activity against the same four hCA isoforms. mdpi.com These compounds were designed with different amide linkers to enhance flexibility and promote hydrogen bond interactions within the target protein. mdpi.com The results indicated that some of these derivatives were potent inhibitors, particularly against the cytosolic hCA II isoform. mdpi.com Phenolic derivatives have also been explored, with some showing selective inhibition of mitochondrial hCA isoforms (VA and VB) over the cytosolic isoforms I and II. researchgate.net

| Compound/Derivative | hCA Isoform | Inhibition Constant (Ki) | Standard (Acetazolamide) |

| Indole-2,3-dione derivative 2h | hCA I | 45.10 nM | 34.50 nM |

| Indole-2,3-dione derivative 2h | hCA II | 5.87 nM | 28.93 nM |

| Indole-2,3-dione derivative 2h | hCA XII | 7.91 nM | 5.70 nM |

RNA-Dependent RNA Polymerase (RdRp) Inhibition (e.g., SARS-CoV-2, RSV, IAV)

A library of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has been screened for inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. researchgate.netnih.gov From this library, five lead candidates were identified that strongly inhibited SARS-CoV-2 RdRp activity with low cytotoxicity. researchgate.netnih.gov The most promising candidate, compound 6-72-2a, exhibited the lowest EC50 value of 1.41 μM and a high selectivity index of over 70.92. researchgate.netnih.gov These compounds were also found to inhibit the replication of other human coronaviruses, HCoV-OC43 and HCoV-NL63, in a dose-dependent manner. researchgate.net

Further studies on similar indole (B1671886) derivatives confirmed their potential as RdRp inhibitors. Five compounds from a series of 2-[(indol-3-yl)thio]-N-benzyl-acetamides showed dose-dependent inhibition of SARS-CoV-2 RdRp with IC50 values ranging from 1.11 to 4.55 μM, comparable to the positive control, Remdesivir (IC50 = 1.19 μM). nih.gov These compounds were also shown to decrease the levels of viral plus- and minus-strand RNA. nih.gov The antiviral effect of the most potent compound was confirmed against HCoV-OC43. nih.gov

| Compound/Derivative | Target | IC50/EC50 (μM) | Selectivity Index (CC50/EC50) |

| 6-72-2a | SARS-CoV-2 RdRp | 1.41 | >70.92 |

| 2-[(indol-3-yl)thio]-N-benzyl-acetamides (5 compounds) | SARS-CoV-2 RdRp | 1.11–4.55 | Not Reported |

| Remdesivir (control) | SARS-CoV-2 RdRp | 1.19 | Not Reported |

Other Enzyme-Targeted Investigations

Derivatives of this compound have been explored for their inhibitory effects on other enzymes. For instance, compounds containing both indole and 1,2,4-triazole (B32235) moieties have been investigated for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). vulcanchem.com One such derivative demonstrated 65% inhibition of COX-2 at a concentration of 50 μM. vulcanchem.com Additionally, some indole derivatives have been synthesized and evaluated for their cytotoxic activity, which may involve interactions with various enzymes crucial for cancer cell proliferation. researchgate.net

Receptor Binding and Ligand-Receptor Interactions

Melatonin (B1676174) Receptor (MT1, MT2) Ligand Binding and Selectivity

Analogues of this compound have been synthesized and evaluated for their binding affinity and selectivity for melatonin receptors, MT1 and MT2. A novel series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues were developed to explore the binding pocket of the MT2 receptor. acs.org An acetamide derivative with an unsubstituted indoline moiety showed excellent binding affinity and selectivity for the MT2 subtype (Ki = 1 nM) over the MT1 subtype (Ki = 115 nM), acting as a competitive antagonist. acs.org

Another study reported on a new melatonin receptor ligand, 5-hydroxyethoxy-N-acetyltryptamine (5-HEAT), which is structurally related to this compound. nih.gov This compound displayed modest selectivity for the MT1 receptor (pKi = 7.77) over the MT2 receptor (pKi = 7.12). nih.gov Functionally, 5-HEAT acted as a full agonist at the MT1 receptor but as an antagonist or weak partial agonist at the MT2 receptor. nih.gov

| Compound/Derivative | Receptor | Binding Affinity (Ki/pKi) | Functional Activity |

| 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin acetamide | MT1 | 115 nM | Antagonist |

| MT2 | 1 nM | Antagonist | |

| 5-hydroxyethoxy-N-acetyltryptamine (5-HEAT) | MT1 | pKi = 7.77 | Full Agonist |

| MT2 | pKi = 7.12 | Antagonist/Weak Partial Agonist |

Serotonin (B10506) (5-HT) Receptor (e.g., 5-HT1A, 5-HT7, 5-HT2C, 5-HT2A) Affinities

Derivatives of this compound have been a focus of research due to their potential interactions with serotonin (5-HT) receptors, which are implicated in a variety of neurological processes. The indole structure is a key feature in many compounds that bind to these receptors. vulcanchem.com

Studies have shown that certain derivatives of 2-(1H-indol-3-yl)-N,N-dimethylethanamine, a structurally related compound, exhibit nanomolar affinities for 5-HT1A and 5-HT7 receptors. mdpi.combruker.com Specifically, the introduction of a halogen at the 5-position of the indole ring, as seen in 2-(5-bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, can significantly enhance affinity for both 5-HT1A and 5-HT7 receptors into the nanomolar range. This suggests that modifications to the core indole structure can have a pronounced effect on receptor binding.

While direct binding data for this compound on the 5-HT2A and 5-HT2C receptors is not extensively detailed in the provided results, the broader class of indole derivatives is known to interact with these receptors. For instance, some indole derivatives show high affinity for the 5-HT2C receptor. nih.gov Molecular docking studies on related indole compounds, such as N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide, predict binding to 5-HT2A receptors with a Ki of 150 nM. vulcanchem.com

The affinity of these compounds for serotonin receptors is a critical aspect of their potential pharmacological profile, with implications for conditions where serotonin signaling is dysregulated.

Table 1: Serotonin Receptor Affinities of Related Indole Compounds

| Compound | Receptor Subtype | Affinity (Ki) | Reference |

| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | 5-HT1A | Nanomolar range | |

| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | 5-HT7 | Nanomolar range | |

| 2-(1H-indol-3-yl)-N,N-dimethylethanamine derivatives | 5-HT1A | Nanomolar | mdpi.combruker.com |

| 2-(1H-indol-3-yl)-N,N-dimethylethanamine derivatives | 5-HT7 | Nanomolar | mdpi.combruker.com |

| N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide | 5-HT2A | 150 nM (predicted) | vulcanchem.com |

Adrenoceptor (e.g., α1D, α1A) Antagonism

Certain derivatives of 2-(1H-indol-yl)acetamide have been investigated for their antagonistic effects on adrenoceptors, particularly the α1A and α1D subtypes. These receptors are known to play a role in smooth muscle tone. nih.govguidetopharmacology.org

One such derivative, 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl) piperazinyl) propyl] acetamide (HJZ-3), has demonstrated significant inhibitory effects on the α1D-adrenoceptor. nih.govresearchgate.net In vitro studies revealed that HJZ-3 has a 97.7-fold and 64.6-fold greater inhibitory effect on the α1D adrenoceptor compared to the α1B and α1A-adrenoceptors, respectively. nih.govresearchgate.net Another related compound, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), also showed high subtype-selectivity for both α1D- and α1A-adrenoceptors over the α1B-adrenoceptor. researchgate.netnih.govfrontiersin.org Specifically, HJZ-12 exhibited 47.9-fold and 19.1-fold greater selectivity for α1D- and α1A-adrenoceptors, respectively, relative to the α1B-adrenoceptor. researchgate.netnih.govfrontiersin.org

These findings highlight the potential for indole-based acetamide derivatives to act as selective antagonists for α1-adrenoceptor subtypes.

Table 2: Adrenoceptor Antagonism of 2-(1H-indol-yl)acetamide Derivatives

| Compound | Receptor Subtype | Fold-Selectivity (vs. α1B) | Reference |

| 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl) piperazinyl) propyl] acetamide (HJZ-3) | α1D | 97.7 | nih.govresearchgate.net |

| 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl) piperazinyl) propyl] acetamide (HJZ-3) | α1A | 64.6 (less than α1D) | nih.govresearchgate.net |

| 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) | α1D | 47.9 | researchgate.netnih.govfrontiersin.org |

| 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) | α1A | 19.1 | researchgate.netnih.govfrontiersin.org |

General Receptor Interaction Profiling

The indole scaffold present in this compound and its derivatives is recognized as a "privileged structure" in medicinal chemistry, appearing in many biologically active compounds. mdpi.com This core structure facilitates interactions with a wide range of biological targets, including various receptors and enzymes.

Derivatives of indole-3-glyoxylamide, which share structural similarities, have been noted for their diverse biological activities, including anti-tumor, anti-viral, and anti-bacterial properties. mdpi.com The indole moiety itself is known to interact with multiple receptors, contributing to this broad pharmacological profile. The acetamide linker provides conformational flexibility, which can allow these molecules to adapt to different binding sites. vulcanchem.com

For instance, some N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their biological activity. mdpi.com The specific interactions are influenced by the various substituents attached to the core indole-acetamide structure.

Cellular Mechanism Investigations (In Vitro)

Induction of Apoptosis in Cell Lines

Several studies have highlighted the potential of this compound derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism for many anti-cancer agents.

One derivative, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA), isolated from Selaginella pulvinata, was found to induce apoptosis in melanoma cells. tandfonline.com Similarly, N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide has been shown to induce apoptosis in cancer cell lines. Research on other indole derivatives has demonstrated the induction of apoptosis in liver cancer (HepG2) cells, colon cancer cells, and lung cancer cell lines.

The induction of apoptosis by these compounds is often linked to the activation of caspases, which are key enzymes in the apoptotic pathway. For example, one study showed that a derivative induced apoptosis in HepG2 cells through a caspase-8-dependent pathway. mdpi.com Another study on a different indole derivative noted increased activity of caspases 3 and 8 in HepG2 cells.

Inhibition of Cellular Proliferation

In addition to inducing apoptosis, derivatives of this compound have been shown to inhibit the proliferation of cancer cells.

The compound (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) significantly inhibited the proliferation of melanoma cells. tandfonline.com Studies on other indole derivatives have reported potent anti-proliferative activity against human breast cancer (MCF-7), cervical cancer (HeLa), and liver cancer (HepG2) cell lines. mdpi.com For instance, the derivative designated as 5r showed potent activity against HepG2 cells with an IC50 value of 10.56 ± 1.14 μM. mdpi.com

The anti-proliferative effects of these compounds are a crucial aspect of their potential as anti-cancer agents.

Table 3: Cytotoxic Effects of a this compound Derivative (5r) on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HepG2 | Liver Cancer | 10.56 ± 1.14 | mdpi.com |

Modulation of Specific Intracellular Signaling Pathways

The cellular effects of this compound derivatives, such as apoptosis induction and inhibition of proliferation, are mediated by their interaction with and modulation of specific intracellular signaling pathways.

Research has indicated that the compound (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) may exert its anti-melanoma effects through its association with the PI3K/Akt and MAPK signaling pathways. tandfonline.com The MAPK/ERK pathway, which is involved in cell proliferation and differentiation, has also been identified as being affected by related indole compounds.

Furthermore, some indole derivatives can modulate gene expression related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth. The ability to interact with and influence these key cellular pathways is fundamental to the observed biological activities of this class of compounds.

Structure Activity Relationship Sar Studies of 2 1h Indol 2 Yl Acetamide Derivatives

Influence of Substituent Position and Nature on Biological Efficacy

The position and chemical nature of substituents on the 2-(1H-indol-2-yl)acetamide framework are critical determinants of biological efficacy. SAR studies have shown that even minor changes can lead to significant shifts in activity.

For instance, in a series of 1H-indole-2-carboxamides developed as anti-Trypanosoma cruzi agents, the 5-position of the indole (B1671886) core was identified as a key site for modification. acs.org Small, aliphatic, electron-donating groups (EDGs) at this position were found to be favorable. Compounds with a methyl, cyclopropyl (B3062369), ethyl, or methoxy (B1213986) group at the 5-position demonstrated moderate to good potency. acs.org In contrast, the introduction of electron-withdrawing groups (EWGs) like halogens or a trifluoromethyl group at the same position resulted in a loss of activity. acs.org

Similarly, in the development of KRASG12C inhibitors, a methyl group scan of the indole scaffold revealed that substitution at the 2-position improved biochemical and cellular potency. nih.gov Specifically, adding a methyl group to the 2-position of the indole enhanced cellular potency seven-fold compared to the unsubstituted parent compound. nih.gov

Impact of Indole Ring Substitution Patterns on Pharmacological Profiles

In the pursuit of antitubercular agents, a series of indolecarboxamides were rationally designed to explore SAR. acs.org It was found that specific substitution patterns were crucial for activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. acs.org For example, research into dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV) revealed that introducing a bromine atom onto the indole ring significantly enhanced the inhibitory effects against the viral RNA-dependent RNA polymerase (RdRp). nih.gov Specifically, bromine substitution at the 4- or 7-position was found to be highly favorable for this activity. nih.gov

These examples underscore that the pharmacological profile is not determined by a single substituent but by the collective pattern of modifications on the indole ring.

Role of Acetamide (B32628) Side Chain Modifications in Target Binding and Activity

In a series of melatonin-related indoles, maintaining the 5-alkoxy-2-(N-acylaminoethyl)indole scaffold was key for both antioxidant and cytoprotective activity. nih.gov Altering the acyl group on the side chain had significant consequences. For example, in studies of anti-Trypanosoma cruzi agents, N-methylation of the amide resulted in an equipotent compound, while reversing the amide linkage restored potency to a level similar to the parent compound, albeit with increased metabolic instability. acs.orgnih.gov Replacing the carboxamide with a sulfonamide, a non-classical isostere, led to a complete loss of potency. acs.orgnih.gov

Similarly, in the development of SARS-CoV-2 RdRp inhibitors, modifying the terminal group of the acetamide side chain was a key optimization step. Replacing a substituted aniline (B41778) with a benzylamine (B48309) group at this position increased the compound's potency. nih.gov Further exploration of this part of the molecule is a common strategy in lead optimization. For instance, in a series of antioxidant indole derivatives, various amines were coupled to the acetamide side chain, with an N-(2-(dimethylamino)ethyl) group proving to be the most potent for DPPH radical inhibition. nih.govtandfonline.com

Development of Potency and Selectivity through Structural Optimization

The systematic structural optimization of this compound derivatives has been instrumental in enhancing their potency and selectivity for specific biological targets. This process involves iterative cycles of design, synthesis, and testing, guided by SAR insights.

A clear example of this is the optimization of 1H-indole-2-carboxamides against Trypanosoma cruzi. acs.orgnih.gov Initial hits were systematically modified at the indole core and the amide side chain. It was discovered that a methyl or cyclopropyl group at the 5-position of the indole was ideal for potency. nih.gov While some analogs achieved a 10-fold increase in potency, this was often accompanied by poor solubility and metabolic stability. nih.gov Conversely, modifications that improved these drug-like properties often led to a decrease in activity. nih.gov This highlights the delicate balance that must be achieved during optimization.

In the development of anticancer agents targeting tubulin, indole-chalcone derivatives were modified to create dual-targeted agents. mdpi.com One such compound exhibited potent antiproliferative activity against six human cancer cell lines, with IC₅₀ values in the nanomolar range, by inhibiting both tubulin polymerization and thioredoxin reductase (TrxR). mdpi.com Another study on indole-acrylamide derivatives identified a compound that showed significant tubulin polymerization inhibitory activity (IC₅₀ of 5.0 µM) and induced apoptosis in hepatocellular carcinoma cells. mdpi.com

The optimization of Bcl-2 inhibitors provides another illustration. preprints.org By integrating distinct pharmacophoric moieties, researchers aimed to improve potency and binding affinity. preprints.org Molecular docking studies helped to understand the stable interactions at the Bcl-2 binding site, guiding the synthesis of compounds with sub-micromolar IC₅₀ concentrations against various cancer cell lines. preprints.org

Rational Design Based on SAR Insights

The culmination of SAR studies is the ability to engage in the rational design of new, more effective molecules. By understanding which structural features are essential for activity and which can be modified to fine-tune properties, chemists can move beyond random screening and toward purposeful design.

For example, insights from SAR studies on antitubercular indolecarboxamides provide a foundation for designing new analogs with improved efficacy against drug-resistant bacterial strains. acs.org Similarly, the knowledge that a bromine atom at the 4- or 7-position of the indole ring enhances viral RdRp inhibition allows for the focused design of new antiviral compounds incorporating this feature. nih.gov

In the context of anticancer agents, the understanding that N-substituted indole-2-carboxamides are a promising scaffold for targeting pathways like PI3Kα and EGFR allows for the design of new derivatives with specific substituents aimed at maximizing these interactions. nih.govresearchgate.net Computational tools like molecular docking are often used in conjunction with SAR data to predict how newly designed molecules will bind to their targets, further refining the design process. nih.govresearchgate.netnih.gov

The development of KRASG12C inhibitors exemplifies this approach. After identifying that a 2,7-dimethylindole was a favorable scaffold, and that a 5-chloro group further improved activity, designers could focus on combining these optimal features to create highly potent inhibitors. nih.gov This rational approach, built upon a solid foundation of SAR, is crucial for accelerating the discovery of novel therapeutics based on the this compound structure.

Future Research Directions and Translational Perspectives for 2 1h Indol 2 Yl Acetamide

Advancements in Expedient Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the exploration of 2-(1H-Indol-2-yl)acetamide's therapeutic potential. While traditional methods for indole (B1671886) synthesis, such as those developed by Fischer, Bartoli, and Julia, provide foundational strategies, future research will likely focus on more expedient and adaptable methodologies. mdpi.com Modern synthetic chemistry offers a variety of powerful tools that can be leveraged to streamline the synthesis of this compound and its analogs.

One promising avenue is the use of palladium-catalyzed intramolecular oxidative coupling. mdpi.com This technique allows for the efficient construction of the indole core from readily available anilines. mdpi.com Microwave-assisted synthesis, in conjunction with palladium catalysis, has been shown to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and with high regioselectivity, suggesting its potential applicability to the synthesis of this compound precursors. mdpi.com

Furthermore, "one-pot" synthetic methods, which involve multiple reaction steps in a single vessel, offer significant advantages in terms of efficiency and reduced waste. researchgate.net The development of a one-pot protocol for the synthesis of N-substituted amides from cyclization and subsequent acylation could be adapted for the production of a diverse library of this compound derivatives. researchgate.net Such advancements would facilitate the rapid generation of analogs for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Palladium-Catalyzed Intramolecular Oxidative Coupling | Utilizes a palladium catalyst to form the indole ring from anilines. | High efficiency and regioselectivity. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates. | Reduced reaction times and potentially higher yields. |

| One-Pot Synthesis | Combines multiple reaction steps in a single reaction vessel. | Increased efficiency, simplified work-up, and reduced waste. |

| Regioselective Friedel-Crafts Alkylation | Allows for the specific placement of substituents on the indole ring. | Enables targeted modification of the molecule to optimize biological activity. researchgate.net |

Exploration of Novel Biological Targets for Indole Acetamides

The indole scaffold is associated with a wide array of pharmacological activities, and its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govbenthamscience.com A key future research direction for this compound will be the systematic exploration of its interactions with a broader range of biological targets.

In the realm of oncology, indole derivatives have been shown to target several key proteins involved in tumorigenesis, including protein kinases, DNA topoisomerases, and tubulin. mdpi.com Investigating the inhibitory potential of this compound against these and other cancer-related targets, such as the MDM2-p53 interaction, could uncover novel anticancer applications. nih.gov

Beyond cancer, the potential for indole acetamides to address other therapeutic areas is significant. For instance, indole-3-acetamide (B105759) derivatives have demonstrated antihyperglycemic and antioxidant properties, suggesting that this compound could be explored for its potential in managing diabetes and related metabolic disorders. nih.gov The evaluation of its activity against enzymes like α-amylase and its radical scavenging capabilities would be a logical starting point. nih.gov

Furthermore, the emergence of drug-resistant microbial and viral strains necessitates the discovery of novel therapeutic agents. Indole derivatives have shown promise as antibacterial, antifungal, and antiviral compounds. nih.gov Recent studies have identified indole-containing 1,3,4-oxadiazole (B1194373) derivatives as potent inhibitors of HIV-1 Tat-mediated viral transcription, highlighting a potential avenue for developing new anti-HIV agents. nih.govasm.org Screening this compound and its analogs against a panel of clinically relevant pathogens and viruses could lead to the identification of new lead compounds for infectious diseases.

Table 2: Potential Biological Targets for this compound

| Therapeutic Area | Potential Molecular Targets |

| Oncology | Protein Kinases, DNA Topoisomerases, Tubulin, MDM2-p53 Interaction mdpi.comnih.gov |